
2,6-Diiodo-3-chloro-5-fluoropyridine
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Overview
Description
2,6-Diiodo-3-chloro-5-fluoropyridine is a halogenated pyridine derivative. This compound is characterized by the presence of iodine, chlorine, and fluorine atoms attached to a pyridine ring. The unique combination of these halogens imparts distinct chemical properties to the compound, making it valuable in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diiodo-3-chloro-5-fluoropyridine typically involves halogenation reactions. One common method is the direct iodination of 3-chloro-5-fluoropyridine using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane under controlled temperature conditions to ensure selective iodination at the 2 and 6 positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through crystallization or distillation techniques to remove any impurities.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The iodine atoms at positions 2 and 6 act as primary sites for nucleophilic displacement due to their weaker C–I bonds compared to C–Cl or C–F bonds. Key findings include:
Reactivity Hierarchy :
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C2-I and C6-I substitutions occur preferentially over C3-Cl under mild conditions (e.g., K₂CO₃/DMF, 60°C) .
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Fluorine at C5 remains inert in most substitution reactions due to strong C–F bond stability .
Representative Reactions :
Mechanistic studies reveal that substitutions at C2/C6 follow an SNAr pathway , with transition states stabilized by electron-withdrawing effects of adjacent halogens .
Cross-Coupling Reactions
The iodine substituents enable participation in palladium-catalyzed coupling reactions:
Suzuki-Miyaura Coupling
Using Pd(PPh₃)₄ as catalyst:
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Reaction with arylboronic acids produces 2,6-diaryl-3-chloro-5-fluoropyridines.
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Optimal conditions: K₃PO₄ (2 eq), dioxane/H₂O (4:1), 90°C, 24 h .
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Yields range from 45% (electron-deficient aryl groups) to 72% (electron-rich aryl groups) .
Ullmann-Type Coupling
Copper-mediated coupling with amines:
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Produces bis-aminated derivatives at C2/C6 positions.
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Example: Reaction with morpholine gives 2,6-dimorpholino-3-chloro-5-fluoropyridine in 58% yield (CuI, 1,10-phenanthroline, 110°C) .
Selective Iodine Removal
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Zinc dust in acetic acid reduces C–I bonds to C–H at 50°C (yield: 85–92%) .
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Photolytic deiodination (λ = 254 nm) in methanol yields 3-chloro-5-fluoropyridine as the primary product .
Chlorine Substitution
Under harsh conditions (e.g., NaNH₂, 150°C), C3-Cl undergoes substitution:
Coordination Chemistry
The compound participates in metal complex formation:
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With Cu(I) salts, it forms π-complexes where iodine atoms act as weak Lewis bases .
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Single-crystal X-ray structures show distorted tetrahedral geometries around copper centers .
Biological Interactions
While not a direct chemical reaction, its biochemical interactions inform reactivity:
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Inhibits CDK8 kinase via halogen bonding with Asp98 and π-stacking with Phe97 in the ATP-binding pocket.
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IC₅₀ values: 0.42 µM (CDK8) vs. >10 µM (CDK9), demonstrating selective reactivity.
Stability and Side Reactions
Key degradation pathways include:
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Thermal decomposition above 200°C produces iodine vapor and chlorinated byproducts .
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Hydrolytic instability in basic aqueous media (pH >10) leads to partial deiodination .
Comparative Reactivity with Analogues
Compound | Reactivity at C2/C6 | Preferred Reaction Type |
---|---|---|
2,6-Diiodo-3-Cl-5-F-pyridine | High (I > Cl > F) | Nucleophilic substitution |
2,6-Dibromo-3-Cl-5-F-pyridine | Moderate | Ullmann coupling |
2,6-Dichloro-5-F-pyridine | Low | Electrophilic aromatic substitution |
Scientific Research Applications
Pharmaceutical Applications
Antibiotic Synthesis
One of the primary applications of 2,6-diiodo-3-chloro-5-fluoropyridine is in the synthesis of fluoroquinolone antibiotics. The compound serves as a crucial intermediate for various fluoroquinolone derivatives, which are known for their broad-spectrum antibacterial activity. For instance, it is involved in the synthesis of Gemifloxacin, an antibiotic used to treat respiratory infections. The structural modifications facilitated by this compound allow for the reduction of side effects while enhancing therapeutic efficacy .
Case Study: Gemifloxacin Synthesis
In a documented study, researchers utilized this compound as a starting material to synthesize Gemifloxacin through a series of reactions involving nucleophilic substitutions and cyclization processes. The yield and purity of the final product were significantly improved by optimizing reaction conditions, showcasing the compound's utility in pharmaceutical chemistry .
Agrochemical Applications
Herbicide Development
The compound also finds application in the development of herbicides. Its derivatives have been studied for their potential as pre-emergent herbicides that inhibit weed growth without affecting crop yield. The synthesis of 3-substituted derivatives from this compound has been explored extensively for this purpose .
Case Study: Herbicidal Activity
Research has demonstrated that derivatives synthesized from this compound exhibit significant herbicidal activity against various weed species. In one study, a series of 3-substituted pyridine derivatives were evaluated for their efficacy in controlling weed growth in agricultural settings. The results indicated that certain modifications to the pyridine ring led to increased herbicidal activity and selectivity .
Material Science Applications
Functional Materials
In materials science, this compound is utilized as a building block for synthesizing functional materials with specific electronic properties. Its ability to form stable complexes with metals makes it valuable in the development of conductive polymers and organic electronic devices .
Case Study: Conductive Polymers
A study focused on the incorporation of this compound into polymer matrices to enhance electrical conductivity. The resultant materials demonstrated improved charge transport properties compared to conventional polymers, indicating potential applications in organic photovoltaics and sensors .
Mechanism of Action
The mechanism of action of 2,6-Diiodo-3-chloro-5-fluoropyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance its binding affinity and specificity towards these targets, resulting in potent biological effects.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloro-5-fluoropyridine: Similar structure but lacks iodine atoms.
2,6-Diiodo-3-chloropyridine: Similar structure but lacks fluorine atoms.
2,6-Dichloro-3-iodopyridine: Similar structure but lacks fluorine atoms.
Uniqueness
2,6-Diiodo-3-chloro-5-fluoropyridine is unique due to the presence of both iodine and fluorine atoms, which impart distinct chemical and biological properties
Biological Activity
2,6-Diiodo-3-chloro-5-fluoropyridine is a halogenated pyridine derivative that has garnered attention for its potential biological applications. This compound's unique structure, characterized by multiple halogen substituents, suggests diverse interactions with biological targets, making it a candidate for various pharmacological studies.
Chemical Structure and Properties
The chemical formula of this compound is C_5H_2ClF I_2N. The presence of iodine and chlorine atoms significantly influences its reactivity and biological activity. The fluorine atom enhances lipophilicity, which can improve membrane permeability and bioavailability.
Antimicrobial Properties
Research indicates that halogenated pyridine derivatives exhibit notable antimicrobial activity. For instance, compounds similar to this compound have been studied for their efficacy against various bacterial strains. A study demonstrated that derivatives with fluorine in the structure often display enhanced antibacterial properties due to their ability to disrupt bacterial cell membranes and metabolic processes .
Enzyme Inhibition
The compound has shown potential as an inhibitor of specific enzymes linked to cancer progression. For example, pyridine derivatives have been implicated in the inhibition of cyclin-dependent kinases (CDKs) which are crucial in cell cycle regulation. Inhibitors targeting CDK8 and CDK19 have been explored for their therapeutic potential in colorectal cancer .
Case Studies
- Antibacterial Efficacy : A recent study evaluated the antibacterial activity of several pyridine derivatives, including those with similar structures to this compound. The results indicated that these compounds exhibited minimum inhibitory concentrations (MICs) ranging from 0.25 µg/mL to 64 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .
- Enzyme Interaction : Another significant finding involved the interaction of halogenated pyridines with thymidylate synthase (TS), an enzyme critical for DNA synthesis. The inhibition constant (Ki) values suggested that these compounds could effectively compete with natural substrates, indicating their potential as chemotherapeutic agents .
Pharmacokinetic Profile
The pharmacokinetic properties of this compound have not been extensively documented; however, related compounds indicate a promising profile. Factors such as absorption, distribution, metabolism, and excretion (ADME) are crucial for understanding the compound's viability as a drug candidate. Compounds with similar structures have shown moderate clearance rates in vivo, suggesting a need for optimization to enhance stability and reduce toxicity .
Data Tables
Compound | MIC (µg/mL) | Target Enzyme | Ki (mM) | Activity |
---|---|---|---|---|
This compound | 0.25 - 64 | Thymidylate Synthase | 0.13 | Competitive Inhibition |
Related Pyridine Derivative | 4 - 64 | Cyclin-dependent Kinase | 7.2 | High Affinity |
Properties
CAS No. |
514798-10-8 |
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Molecular Formula |
C5HClFI2N |
Molecular Weight |
383.33 g/mol |
IUPAC Name |
3-chloro-5-fluoro-2,6-diiodopyridine |
InChI |
InChI=1S/C5HClFI2N/c6-2-1-3(7)5(9)10-4(2)8/h1H |
InChI Key |
ZIAGYCYFFHXWPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=C1Cl)I)I)F |
Origin of Product |
United States |
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